Technical Monograph: Methyl 6-(chloromethyl)pyridine-2-carboxylate
Technical Monograph: Methyl 6-(chloromethyl)pyridine-2-carboxylate
Executive Summary
Methyl 6-(chloromethyl)pyridine-2-carboxylate (CAS 220040-48-2) is a high-value bifunctional pyridine scaffold used extensively in medicinal chemistry and ligand design.[1][2][3][4] Characterized by two distinct electrophilic sites—a reactive alkyl chloride and a methyl ester—it serves as a critical "linchpin" intermediate. Its primary utility lies in the synthesis of multidentate ligands (e.g., TPA, DOTA-pyridine analogues) for radiopharmaceuticals and catalysis, as well as peptidomimetics where the pyridine ring acts as a conformational constraint.
This guide details the physiochemical profile, optimized synthetic pathways, and strategic reactivity of this compound, providing researchers with the actionable data required for high-yield downstream derivatization.
Chemical Identity & Physiochemical Profile[1][2][3][5][6][7]
The compound is defined by a 2,6-disubstituted pyridine ring. The asymmetry introduced by the ester (position 2) and the chloromethyl group (position 6) allows for orthogonal functionalization, making it superior to symmetric precursors like 2,6-bis(chloromethyl)pyridine for complex scaffold construction.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | Methyl 6-(chloromethyl)pyridine-2-carboxylate |
| Common Synonyms | Methyl 6-(chloromethyl)picolinate; 6-Chloromethyl-2-picolinic acid methyl ester |
| CAS Number | 220040-48-2 |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DCM, CHCl₃, EtOAc, MeOH; Insoluble in water (hydrolyzes slowly) |
| pKa (Pyridine N) | ~0.70 (Predicted) – Electron withdrawing groups reduce basicity compared to pyridine |
| Storage | 2–8°C, under inert atmosphere (Ar/N₂); Moisture sensitive |
Synthetic Routes & Optimization
While radical halogenation of 6-methylpicolinates is possible, it often yields inseparable mixtures of mono-, di-, and trichlorinated byproducts. The industry-standard protocol relies on the deoxychlorination of the corresponding alcohol, Methyl 6-(hydroxymethyl)picolinate , using thionyl chloride (SOCl₂). This method ensures regiospecificity and higher purity.
Protocol: Deoxychlorination of Methyl 6-(hydroxymethyl)picolinate
Reaction Logic: The hydroxyl group is activated by thionyl chloride to form a chlorosulfite intermediate, which undergoes S_N2 attack by chloride, releasing SO₂ and HCl. The use of a base (optional but recommended) or careful temperature control prevents acid-catalyzed hydrolysis of the ester moiety.
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask under Argon, dissolve Methyl 6-(hydroxymethyl)picolinate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
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Activation: Cool the solution to 0°C using an ice bath.
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Addition: Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise over 20 minutes.
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Critical Control Point: Gas evolution (SO₂/HCl) will occur. Ensure proper venting through a scrubber.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
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Monitoring: Check via TLC (Hexane:EtOAc 7:3). The product (Rf ~0.6) is less polar than the starting alcohol (Rf ~0.3).
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Quenching: Cool back to 0°C. Quench carefully with saturated aqueous NaHCO₃ solution until pH is neutral (pH 7–8).
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Safety: Vigorous effervescence will occur.
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Workup: Extract with DCM (3x). Dry combined organics over MgSO₄, filter, and concentrate in vacuo.
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Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient 0→20% EtOAc in Hexanes).
Visualization: Synthetic Workflow
Figure 1: Deoxychlorination pathway converting the hydroxymethyl precursor to the target chloromethyl scaffold.
Reactivity Profile & Strategic Applications
The versatility of Methyl 6-(chloromethyl)pyridine-2-carboxylate stems from its Dual Electrophile nature. The two sites react under different conditions, allowing for sequential, controlled functionalization.
The Chloromethyl Group (Site A)
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Reactivity: Highly susceptible to S_N2 nucleophilic substitution.
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Preferred Nucleophiles: Secondary amines, thiols, azides.
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Application: This is the primary attachment point for extending the carbon skeleton or introducing chelating arms (e.g., reacting with bis(pyridin-2-ylmethyl)amine to form TPA ligands).
The Methyl Ester (Site B)
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Reactivity: Standard acyl substitution (Hydrolysis, Aminolysis, Reduction).
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Selectivity: Can be preserved while reacting Site A if non-basic or mild basic conditions are used. Can be hydrolyzed to the acid (using LiOH) or reduced to the alcohol (using NaBH₄) after Site A functionalization.
Visualization: Divergent Reactivity Map
Figure 2: Orthogonal reactivity map showing S_N2 pathways (Green) and Acyl substitution pathways (Red).
Case Study: Synthesis of H4-octapa Ligand Scaffold
A prominent application of CAS 220040-48-2 is in the synthesis of H4-octapa , a rigidified octadentate chelator for Indium-111 and Lutetium-177 (Radiopharmaceuticals).
Workflow Summary:
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Alkylation: The chloromethyl group of CAS 220040-48-2 is reacted with ethylenediamine (or a derivative) in the presence of K₂CO₃ in MeCN. The ester remains intact.
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Hydrolysis: The methyl esters are hydrolyzed using LiOH to generate the free carboxylic acid arms required for metal coordination.
Why this intermediate? The pre-existing ester allows for purification of the intermediate ligand before the final deprotection, ensuring high purity of the final chelator—a critical requirement for FDA-grade radiotracers.
Handling, Stability, and Safety
Stability
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Moisture Sensitivity: The chloromethyl group can slowly hydrolyze to the hydroxymethyl species if exposed to atmospheric moisture over weeks. Store in a desiccator.
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Thermal Stability: Stable at room temperature for short periods, but long-term storage is best at 4°C or -20°C.
Safety Hazards (GHS Classification)
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Skin Corrosion/Irritation (Category 1B): The compound is an alkylating agent and can cause severe skin burns.
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Respiratory Sensitization: Avoid inhalation of dust.
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Lachrymator: Like many benzyl chloride analogues, it may irritate eyes and mucous membranes.
PPE Requirements:
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Nitrile gloves (Double gloving recommended).
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Chemical safety goggles.
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Fume hood operation is mandatory.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53404482, Methyl 6-(chloromethyl)pyridine-2-carboxylate. Retrieved from [Link][3]
- Price, E. W., et al. (2014).H4octapa: An Acyclic Chelator for In-111 and Lu-177 Radiopharmaceuticals. (Contextual reference for picolinate ligand synthesis). Journal of the American Chemical Society.
Sources
- 1. 220040-48-2 CAS MSDS (methyl 6-(chloromethyl)pyridine-2-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Methyl 6-(chloromethyl)pyridine-2-carboxylate | CymitQuimica [cymitquimica.com]
- 3. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl 6-(chloromethyl)pyridine-2-carboxylate | 220040-48-2 [chemicalbook.com]
